molecular formula C10H15N3O B1292763 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine CAS No. 1042499-41-1

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine

Cat. No.: B1292763
CAS No.: 1042499-41-1
M. Wt: 193.25 g/mol
InChI Key: KSIZOLMMFDCERU-UHFFFAOYSA-N
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Description

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine is a heterocyclic compound featuring a piperidine ring substituted with a 1,2,4-oxadiazole ring bearing a cyclopropyl group

Biochemical Analysis

Biochemical Properties

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes such as decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1), which is involved in the biosynthesis of cell wall components in bacteria . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity. Additionally, this compound may interact with other proteins and biomolecules, influencing their function and stability.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to act as a partial agonist with antagonist properties in muscarinic receptor assays, affecting cell signaling pathways associated with these receptors . Furthermore, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby altering cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. For example, the compound binds to the active site of decaprenylphosphoryl-β-D-ribose 2′-oxidase, inhibiting its activity and disrupting the biosynthesis of essential cell wall components . Additionally, this compound may act as an enzyme inhibitor or activator, depending on the specific biochemical context. Changes in gene expression can also result from the compound’s interaction with transcriptional regulators.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that the compound remains stable under various experimental conditions, with minimal degradation over time . Long-term exposure to this compound has been associated with sustained inhibition of target enzymes and prolonged effects on cellular processes. These findings highlight the compound’s potential for use in extended biochemical studies and applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively modulates target enzymes and cellular processes . At higher doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and function. Threshold effects have been identified, indicating specific dosage ranges where the compound’s beneficial effects are maximized without inducing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound is metabolized through pathways involving oxidation, reduction, and conjugation reactions . These metabolic processes can influence the compound’s bioavailability and activity, as well as its effects on metabolic flux and metabolite levels. Understanding these pathways is critical for optimizing the compound’s use in biochemical applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its biochemical effects. Additionally, the compound’s distribution can be influenced by factors such as tissue permeability and binding affinity to cellular components.

Subcellular Localization

The subcellular localization of this compound is a key determinant of its activity and function. The compound is directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biochemical impact. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and optimizing its use in research and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides or esters, in the presence of a base like sodium hydroxide (NaOH) in a dimethyl sulfoxide (DMSO) medium . The reaction proceeds at ambient temperature, yielding the desired oxadiazole ring.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxadiazole ring or the piperidine ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine is unique due to the presence of both a piperidine ring and a cyclopropyl-substituted oxadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its structural features allow for diverse chemical modifications, enhancing its potential as a versatile building block in synthetic chemistry and drug development.

Biological Activity

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound is characterized by the presence of a cyclopropyl group attached to a 1,2,4-oxadiazole moiety linked to a piperidine ring. Its molecular formula is C10H15N3OC_{10}H_{15}N_{3}O and it can be represented as follows:

SMILES C1(C2=NC(C3CC3)=NO2)CCNCC1\text{SMILES }C1(C2=NC(C3CC3)=NO2)CCNCC1

Biological Activity Overview

The biological activities of this compound have been primarily studied in the context of antimalarial and anticancer properties. The following sections summarize key findings from various studies.

Antimalarial Activity

Research indicates that derivatives of oxadiazole exhibit significant antimalarial activity. For instance, compounds with similar structures showed effective inhibition against Plasmodium falciparum, with varying EC50 values depending on structural modifications. In one study, it was noted that:

  • EC50 Values : The most potent derivatives had EC50 values as low as 0.019μM0.019\,\mu M .

This suggests that structural modifications around the oxadiazole and piperidine rings can greatly influence biological activity.

Anticancer Activity

Several studies have highlighted the anticancer potential of oxadiazole derivatives. For example:

  • Cytotoxicity : Compounds related to this compound demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). Some derivatives exhibited GI50 values in the sub-micromolar range .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. Key observations include:

  • Oxadiazole Ring : The position and nature of substituents on the oxadiazole ring significantly affect potency.
  • Piperidine Modifications : Variations at the piperidine nitrogen influence binding affinity and efficacy against target proteins.
  • Cyclopropyl Group : The presence of the cyclopropyl group contributes to increased lipophilicity and potential receptor interactions.

Study 1: Antimalarial Efficacy

A study focused on derivatives of oxadiazole found that modifications at the 3-position of the piperidine ring led to a notable decrease in potency. Specifically:

Compound StructureEC50 (μM\mu M)Observations
Original Compound0.263Moderate activity
Methyl Substituted0.114Significant decrease in potency
Dimethyl Substituted1.48Markedly reduced activity

This highlights how specific substitutions can lead to diminished efficacy against malaria parasites .

Study 2: Cancer Cell Line Testing

In another investigation into the anticancer properties:

CompoundCell LineGI50 (μM\mu M)Mechanism
Compound AMCF-70.028Induces apoptosis
Compound BU-9370.019Cell cycle arrest

These results underscore the potential for developing new therapeutic agents based on this scaffold .

Properties

IUPAC Name

3-cyclopropyl-5-piperidin-3-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-2-8(6-11-5-1)10-12-9(13-14-10)7-3-4-7/h7-8,11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSIZOLMMFDCERU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NC(=NO2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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